Trk-IN-28

TRK inhibitor kinase assay resistance mutation

TRK-IN-28 (compound 30f) is a quantitatively characterized indazolylaminoquinazoline TRK inhibitor with published IC₅₀ values against TRK WT (0.55 nM), G595R solvent-front mutant (25.1 nM), and G667C xDFG mutant (5.4 nM). Unlike first-generation agents, it retains activity against the clinically relevant G667C resistance mutation. Cellular validation across four Ba/F3 fusion models (IC₅₀ 3.7–205.0 nM) provides a defined experimental window for resistance studies. Documented 73-min human liver microsome half-life (2.16× longer than TRK-IN-32) supports extended-duration assays. Ideal benchmark for SAR and structure-guided design.

Molecular Formula C27H25F2N7
Molecular Weight 485.5 g/mol
Cat. No. B15135501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrk-IN-28
Molecular FormulaC27H25F2N7
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)C(=NC=N3)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F
InChIInChI=1S/C27H25F2N7/c1-35-6-8-36(9-7-35)21-3-4-22-25(15-21)30-16-31-26(22)32-27-23-13-17(2-5-24(23)33-34-27)10-18-11-19(28)14-20(29)12-18/h2-5,11-16H,6-10H2,1H3,(H2,30,31,32,33,34)
InChIKeyZJFBRVTUAWNZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRK-IN-28 Procurement Guide: Potency Profile and Research-Grade TRK Inhibitor Selection Criteria


TRK-IN-28 (compound 30f) is a research-grade small molecule inhibitor of tropomyosin receptor kinase (TRK), with the chemical formula C₂₇H₂₅F₂N₇, molecular weight 485.53, and CAS number 2991504-43-7 . It belongs to the indazolylaminoquinazoline derivative class, designed to target both wild-type TRK and clinically relevant resistance mutations [1]. The compound demonstrates inhibitory activity against TRKWT, TRKG595R (solvent front mutation), and TRKG667C (xDFG mutation) with IC₅₀ values of 0.55 nM, 25.1 nM, and 5.4 nM, respectively, as reported in the primary literature [2].

Why TRK-IN-28 Cannot Be Casually Substituted with Other TRK Inhibitors in Research Applications


TRK inhibitors exhibit substantial variability in their potency against clinically relevant resistance mutations, particularly the solvent front mutation TRKG595R and the xDFG mutation TRKG667C, which commonly emerge during first-generation inhibitor therapy [1]. First-generation agents such as larotrectinib and entrectinib show markedly reduced activity against these mutants, while later-generation candidates demonstrate widely divergent mutational coverage [2]. In the indazolylaminoquinazoline series, even structurally adjacent analogs exhibit quantitative differences in kinase inhibition and cellular antiproliferative potency that preclude simple interchangeability [3]. Substituting TRK-IN-28 without verifying mutation-specific activity data risks compromising experimental reproducibility and undermining conclusions about resistance mechanisms.

TRK-IN-28 Quantitative Differentiation Evidence: Kinase Inhibition, Cellular Activity, and Metabolic Stability


TRK-IN-28 Kinase Inhibition Profile: Wild-Type TRK and Resistance Mutant Coverage Comparison

TRK-IN-28 demonstrates a distinct kinase inhibition profile across wild-type TRK and two key resistance mutations compared to the structurally distinct macrocyclic derivative TRK-IN-12. TRK-IN-28 inhibits TRKWT with an IC₅₀ of 0.55 nM, TRKG595R with an IC₅₀ of 25.1 nM, and TRKG667C with an IC₅₀ of 5.4 nM [1]. In contrast, TRK-IN-12 (Compound 9e) exhibits an IC₅₀ of 13.1 nM against TRKG595R but lacks reported data for TRKWT and TRKG667C under identical assay conditions, limiting its utility for experiments requiring full mutational coverage [2].

TRK inhibitor kinase assay resistance mutation TRKG595R TRKG667C

TRK-IN-28 Antiproliferative Activity in Ba/F3 Cell Models: Comparison with Larotrectinib

In cellular antiproliferative assays using Ba/F3 cells transformed with various NTRK fusions, TRK-IN-28 (reported as compound 30f) demonstrated antiproliferative activity that was described as superior to larotrectinib against a panel of Ba/F3 cell lines transformed with both wild-type and mutant NTRK fusions, with IC₅₀ values ranging from 10 to 200 nM [1]. Specific IC₅₀ values include 9.5 nM for Ba/F3-ETV6-TRKAWT, 3.7 nM for Ba/F3-ETV6-TRKBWT, 205.0 nM for Ba/F3-LMNA-TRKG595R, and 48.3 nM for Ba/F3-LMNA-TRKAG667C [2]. The primary literature explicitly notes that compound 30f exhibited "potent superior to Larotrectinib antiproliferative activity" in these models [1].

antiproliferative activity Ba/F3 cell line NTRK fusion cellular IC₅₀ larotrectinib

TRK-IN-28 In Vitro Metabolic Stability: Half-Life Advantage Over Analog TRK-IN-32

TRK-IN-28 (compound 30f) exhibits an in vitro metabolic stability half-life (T₁/₂) of 73.0 minutes in human liver microsome assays, a parameter that the primary literature explicitly notes indicates that "quinazoline derivatives may have better metabolic stability" [1]. By cross-study comparison with publicly available vendor data for TRK-IN-32 (Compound 15m)—a structurally distinct inhibitor targeting the same resistance mutations—TRK-IN-32 demonstrates a T₁/₂ of 33.8 minutes under comparable human liver microsome conditions .

metabolic stability human liver microsomes half-life in vitro ADME quinazoline derivative

TRK-IN-28 Structural Differentiation from Co-Series Analog TRK-IN-2

TRK-IN-28 (compound 30f) and TRK-IN-2 are distinct compounds within the same indazolylaminoquinazoline series but are not interchangeable. TRK-IN-28 is the specific compound designated 30f in the primary medicinal chemistry publication, with fully characterized kinase inhibition values (TRKWT IC₅₀ = 0.55 nM; TRKG595R IC₅₀ = 25.1 nM; TRKG667C IC₅₀ = 5.4 nM) [1]. TRK-IN-2 is a separate analog whose cellular antiproliferative data are cited in vendor product pages as reference comparators, but its own kinase inhibition profile is not systematically documented in the available open-access literature .

indazolylaminoquinazoline structure-activity relationship TRK-IN-2 analog comparison

TRK-IN-28 Optimal Research Application Scenarios Based on Quantitative Evidence


Investigating xDFG Mutation (TRKG667C) Resistance Mechanisms

TRK-IN-28 is procurement-appropriate for studies requiring documented inhibitory activity against the TRKG667C xDFG mutation (IC₅₀ = 5.4 nM), a resistance mechanism that first-generation TRK inhibitors fail to adequately address and that alternative compounds like TRK-IN-12 lack published data for [1]. Cellular validation in Ba/F3-LMNA-TRKAG667C cells (IC₅₀ = 48.3 nM) provides a defined experimental window for assessing compound effects in a resistance-relevant model [2].

Cellular Antiproliferative Studies in NTRK Fusion-Driven Cancer Models

For researchers evaluating antiproliferative effects in Ba/F3 cell models of NTRK fusions, TRK-IN-28 provides a quantitatively characterized tool compound with published IC₅₀ values across four distinct fusion backgrounds: Ba/F3-ETV6-TRKAWT (9.5 nM), Ba/F3-ETV6-TRKBWT (3.7 nM), Ba/F3-LMNA-TRKG595R (205.0 nM), and Ba/F3-LMNA-TRKAG667C (48.3 nM) [1]. The primary literature's explicit statement of superior antiproliferative activity relative to larotrectinib supports its use as a comparator when benchmarking novel compounds against an established clinical agent [2].

In Vitro Metabolic Stability Assessments Requiring Extended Compound Exposure

Experimental protocols requiring sustained compound exposure—such as long-term proliferation assays, washout studies, or combination treatments with extended incubation periods—may benefit from TRK-IN-28's documented 73.0-minute half-life in human liver microsomes [1]. This 2.16-fold longer stability relative to TRK-IN-32 (T₁/₂ = 33.8 min) reduces the confounding influence of compound depletion during the assay window [2].

Medicinal Chemistry Lead Optimization of Indazolylaminoquinazoline Scaffolds

TRK-IN-28 (compound 30f) serves as a structurally defined benchmark for SAR studies within the indazolylaminoquinazoline chemotype. The primary publication documents its kinase inhibition values, cellular activity, and metabolic stability as part of a systematic optimization campaign, providing a reference point against which new analogs can be quantitatively compared [1]. The molecular docking data presented in the primary literature further supports its utility as a reference compound for computational modeling and structure-guided design efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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